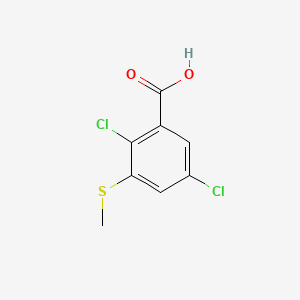
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: is an organic compound characterized by the presence of bromine atoms and methoxymethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxymethoxy group can be introduced through a methoxymethylation reaction, which involves the use of methoxymethyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and methoxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the hydrogenated form of the compound.
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with specific therapeutic properties. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-2-(methoxymethoxy)-benzene
- 3,5-Dibromobenzotrifluoride
Comparison: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H16Br2O2 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
1,3-dibromo-2-(methoxymethoxy)-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-8(2)4-9-5-10(13)12(11(14)6-9)16-7-15-3/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
GOVDOUPTNIIIOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=C(C(=C1)Br)OCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)



